molecular formula C19H25N3O9 B1532255 H-Glu-Tyr-Glu-OH CAS No. 32140-46-8

H-Glu-Tyr-Glu-OH

Cat. No. B1532255
CAS RN: 32140-46-8
M. Wt: 439.4 g/mol
InChI Key: RXJFSLQVMGYQEL-IHRRRGAJSA-N
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Description

H-Glu-Tyr-Glu-OH is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Synthesis Analysis

The method of activated ethers was used to synthesize a polypeptide containing the -Glu-Tyr sequence, and with an average molecular weight (M av) of ∼4000 . Increasing the amount of triethylamine in the polycondensation reaction failed to lead to an increase in M av .


Molecular Structure Analysis

The molecular weight of H-Glu-Tyr-Glu-OH is 439.42 . Its formula is C19H25N3O9 .


Chemical Reactions Analysis

The method of activated ethers was used to synthesize a polypeptide containing the -Glu-Tyr sequence . Increasing the amount of triethylamine in the polycondensation reaction failed to lead to an increase in M av .


Physical And Chemical Properties Analysis

H-Glu-Tyr-Glu-OH is a polypeptide with a molecular weight of 439.42 and a formula of C19H25N3O9 .

Scientific Research Applications

  • Hydrogen Bond Structures in Proteins

    • Carboxylic groups (COOH) of amino acids like Asp and Glu in proteins are key components in enzymatic reactions. A study delved into the correlation between hydrogen-bond structures and the C=O stretching frequencies of these groups, providing a theoretical basis for interpreting infrared bands of carboxylic groups in proteins. This is crucial for understanding reaction mechanisms in proteins containing Glu (as in H-Glu-Tyr-Glu-OH) (Takei, Takahashi, & Noguchi, 2008).
  • Esterase Properties of Polypeptides

    • Research has explored the catalytic properties of polypeptides containing tyrosine and glutamic acid residues in relation to the hydrolysis of p-nitrophenyl acetate. It was discovered that certain polypeptides catalyze this hydrolysis, exhibiting enzyme-like characteristics. The structure of these polypeptides and their catalytic activity were examined, revealing insights into the role of tyrosine and glutamic acid in such reactions (Shibnev, Ismoilov, Khalikov, & Lakizova, 1979).
  • Proton Transfer and Polarizability in Proteins

    • The study of hydrogen bonds formed between tyrosine and lysine, and between glutamic acid and lysine in proteins, has been conducted using infrared spectroscopy. This research provides insight into the dynamics of these hydrogen bonds in various systems, contributing to the understanding of proton transport mechanisms in biological processes (Kristof & Zundel, 1980).
  • Genetically Controlled Regulation of Immune Responses

    • The role of tyrosine in peptides like Glu, Ala, Tyr was studied to understand its impact on helper and suppressor responses in the immune system. This research aids in understanding how short sequences of tyrosine influence immune responses, contributing to the field of immunology and the study of polypeptides (Schwartz et al., 1976).
  • Role in Enzymatic Catalysis

    • A study focused on human beta-glucuronidase, identifying Glu as a key residue involved in catalysis. This research sheds light on the structural and functional aspects of enzymes, especially those involving glutamic acid residues, and their role in biochemical reactions (Islam et al., 1999).
  • NMR Studies in Peptides

    • The 13C NMR chemical shifts of amino acid residues were measured in solutions of linear tetrapeptides, including those containing Glu and Tyr. This study contributes to the field of NMR spectroscopy and its application in studying the structure and dynamics of peptides (Richarz & Wüthrich, 1978).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling H-Glu-Tyr-Glu-OH . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

H-Glu-Tyr-Glu-OH, due to its ability to stimulate melanogenesis, has been extensively researched for its potential in treating skin disorders. It also has potential applications in the field of agent research and development .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O9/c20-12(5-7-15(24)25)17(28)22-14(9-10-1-3-11(23)4-2-10)18(29)21-13(19(30)31)6-8-16(26)27/h1-4,12-14,23H,5-9,20H2,(H,21,29)(H,22,28)(H,24,25)(H,26,27)(H,30,31)/t12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJFSLQVMGYQEL-IHRRRGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Glu-Tyr-Glu-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Salzer - fhnw.ch
… Phase für das Modellpeptid HGlu-Tyr-Glu-OH. Der pH-Wert … am Beispiel des H-Glu-Tyr-Glu-OH mit dem Eluentensystem … Für das kleine, saure Modellpeptid H-Glu-Tyr-Glu-OH konnte …
Number of citations: 0 www.fhnw.ch

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